3-(Heptylamino)propanenitrile
Overview
Description
3-(Heptylamino)propanenitrile is an organic compound with the molecular formula C10H20N2 and a molecular weight of 168.28 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound consists of a heptylamino group attached to a propanenitrile backbone, making it a member of the nitrile family.
Preparation Methods
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: One common method to synthesize nitriles is by heating halogenoalkanes with sodium or potassium cyanide in ethanol under reflux conditions. For example, 1-bromopropane can be converted to propanenitrile by this method.
From Amides: Nitriles can also be prepared by dehydrating amides using phosphorus (V) oxide (P4O10). This method involves heating a solid mixture of the amide and the dehydrating agent.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be converted to nitriles.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: Nitriles can undergo hydrolysis to form carboxylic acids under acidic or basic conditions.
Reduction: Nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nitriles can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Substitution: Sodium or potassium cyanide in ethanol.
Major Products
Hydrolysis: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
3-(Heptylamino)propanenitrile is used primarily in proteomics research . It serves as a specialty reagent for studying protein interactions and modifications. Its unique structure allows it to interact with specific protein targets, making it valuable for biochemical studies .
Mechanism of Action
The mechanism of action for 3-(Heptylamino)propanenitrile involves its interaction with protein targets. The heptylamino group can form hydrogen bonds and hydrophobic interactions with amino acid residues, while the nitrile group can participate in nucleophilic addition reactions . These interactions can alter the protein’s structure and function, making the compound useful for studying protein dynamics and functions.
Comparison with Similar Compounds
Similar Compounds
Propanenitrile: A simpler nitrile with a shorter carbon chain.
Butanenitrile: Similar structure but with a four-carbon chain.
Hexanenitrile: Similar structure but with a six-carbon chain.
Uniqueness
3-(Heptylamino)propanenitrile is unique due to its heptylamino group, which provides additional hydrophobic interactions and potential for hydrogen bonding compared to simpler nitriles. This makes it particularly useful in proteomics research where specific protein interactions are studied .
Properties
IUPAC Name |
3-(heptylamino)propanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-3-4-5-6-9-12-10-7-8-11/h12H,2-7,9-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNAJGRYFVSWFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNCCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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